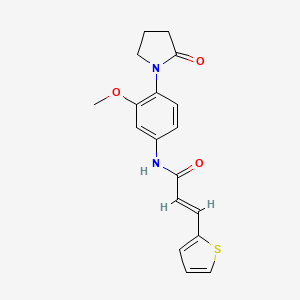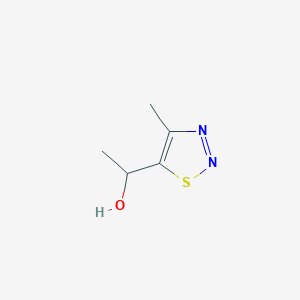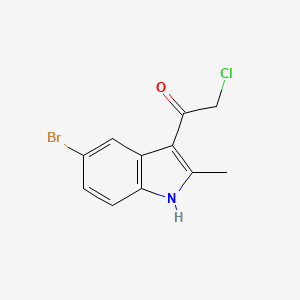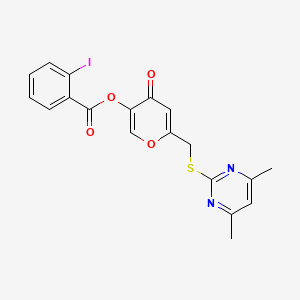![molecular formula C7H9N3O4 B2989849 5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 400074-64-8](/img/structure/B2989849.png)
5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .
Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties could include acidity or basicity, redox potential, and reactivity with other substances .Applications De Recherche Scientifique
Molecular Modeling and Anticancer Potential
Research involving chromene derivatives, closely related to the chemical structure , demonstrates the compound's potential in anticancer drug development. Through nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations, the molecular structures of these compounds have been elucidated, suggesting their ability to act as DNA intercalators. Docking and molecular dynamics studies further suggest their potential as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).
Structural Analysis and Chemical Reactivity
The structural analysis of pyrimidinetriones and their derivatives provides insights into intermolecular interactions and intramolecular hydrogen bonding, crucial for designing compounds with specific chemical reactivities and properties (E. T. D. da Silva et al., 2005).
Synthetic Methodologies
Catalyst-free, one-pot synthesis methodologies have been developed for creating a series of functionalized compounds, highlighting the versatility and eco-friendliness of such approaches in pharmaceutical chemistry (G. Brahmachari & Nayana Nayek, 2017). These methodologies emphasize the efficiency and environmental benefits of synthesizing complex molecules without the need for harsh conditions or toxic catalysts.
Catalytic Conversion and Value-Added Derivatives
The catalytic conversion of biomass-derived compounds into value-added derivatives is a significant area of research, with implications for sustainable chemistry and materials science. Such studies focus on converting 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into various important chemicals and fuels, demonstrating the potential of chemical compounds in advancing green chemistry and sustainability (Xiao Kong et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(E)-hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBYFRLVHWZCO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

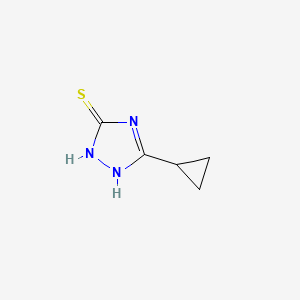

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
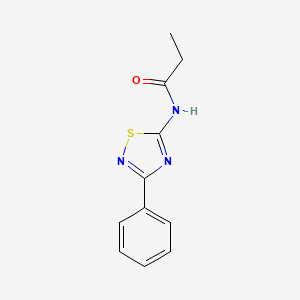
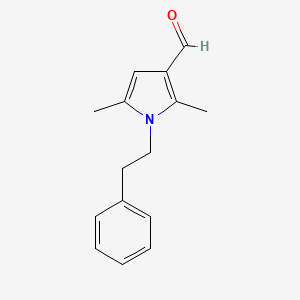
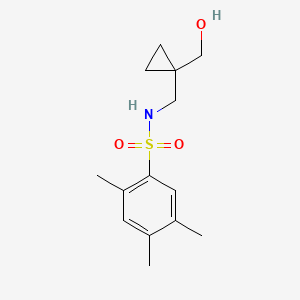
![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)
